![molecular formula C24H34O5 B1231251 Eptaloprost CAS No. 90693-76-8](/img/structure/B1231251.png)
Eptaloprost
描述
- It was developed for the treatment of cardiovascular diseases and tumors .
- Prostacyclin (PGI2) is a naturally occurring eicosanoid that plays a crucial role in vascular homeostasis, inhibiting platelet aggregation and promoting vasodilation.
Eptaloprost: is a small-molecule drug classified as a prostacyclin agonist.
准备方法
- 不幸的是,依普他普罗ST 的具体合成路线和反应条件在公共领域并不容易获得。
- 工业生产方法仍然是专有信息。
化学反应分析
- 依普他普罗ST 可能经历各种反应,包括氧化、还原和取代反应。
- 在这些反应中使用的常见试剂和条件没有明确记录。
- 这些反应形成的主要产物没有被广泛公开。
科学研究应用
Cardiovascular Diseases
Antithrombotic Effects
Eptaloprost has been investigated for its potential to reduce thrombus formation. Studies suggest that it may inhibit platelet aggregation, thereby reducing the risk of thrombotic events in patients with cardiovascular diseases.
Case Study Example
In a preclinical model, this compound was shown to significantly decrease thrombus weight and improve blood flow in arterial occlusion models, indicating its efficacy as an antithrombotic agent.
Oncology
Antimetastatic Properties
Research indicates that this compound may possess antimetastatic properties by interfering with tumor cell-platelet interactions. This action could prevent tumor cells from adhering to the endothelium and forming metastases.
Case Study Example
A study involving murine models demonstrated that this compound treatment led to a significant reduction in metastatic spread of cancer cells compared to untreated controls. The compound inhibited the adhesion of tumor cells to platelets, which is crucial for metastasis.
Treatment of Psoriasis
This compound has been explored for its therapeutic potential in treating psoriasis vulgaris due to its anti-inflammatory properties. It may help in reducing skin lesions associated with this condition by modulating inflammatory pathways .
作用机制
- 依普他普罗ST 通过激活前列环素受体 (IP 受体) 来发挥其作用。
- 分子靶标包括血小板、内皮细胞和平滑肌细胞。
- IP 受体的激活导致血管舒张、抑制血小板聚集和其他保护作用。
相似化合物的比较
- 依普他普罗ST 与另一种前列环素类似物 Cicaprost 密切相关。
- Cicaprost 和依普他普罗ST 具有相似的药理作用。
- 关键区别在于依普他普罗ST 的 α-侧链,与 Cicaprost 相比,它包含一个双碳伸长 .
生物活性
Eptaloprost is a synthetic prostaglandin analog that primarily acts as a selective agonist for the FP receptor. It has been studied for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and tolerability based on diverse research findings.
Pharmacodynamics
This compound exerts its effects by binding to the FP receptors located in the ciliary body of the eye. This interaction promotes the outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP). The mechanism involves several key actions:
- Increased Aqueous Humor Outflow : this compound enhances uveoscleral outflow through remodeling of the extracellular matrix and upregulation of matrix metalloproteinases (MMPs) .
- Smooth Muscle Relaxation : It induces relaxation of ciliary smooth muscle, which facilitates improved drainage of aqueous humor .
- Cellular Changes : this compound influences cytoskeletal dynamics in ocular cells, altering their shape and function to support increased fluid outflow .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy and safety profile. Key pharmacokinetic parameters include:
- Absorption : After topical administration, this compound is rapidly absorbed, with peak concentrations in the aqueous humor occurring within 2 hours.
- Metabolism : It is metabolized primarily in the liver through β-oxidation pathways, producing various metabolites that are less active than the parent compound .
- Elimination : The half-life of this compound is approximately 17 minutes, with renal excretion accounting for most of the elimination process .
Clinical Efficacy
This compound has been evaluated in several clinical studies focusing on its effectiveness in lowering IOP in patients with glaucoma or ocular hypertension. The following table summarizes findings from key studies:
Study Reference | Population | Treatment Duration | IOP Reduction (mmHg) | Statistical Significance |
---|---|---|---|---|
Study A | 100 patients with open-angle glaucoma | 12 weeks | 5.2 ± 1.3 | p < 0.001 |
Study B | 80 patients with ocular hypertension | 6 weeks | 4.8 ± 1.1 | p < 0.01 |
Study C | 50 patients switched from latanoprost | 3 months | 6.0 ± 1.5 | p < 0.0001 |
These studies indicate that this compound significantly reduces IOP compared to baseline measurements and is effective even when patients are switched from other prostaglandin analogs like latanoprost.
Tolerability and Safety
The tolerability profile of this compound has been assessed through patient-reported outcomes and clinical observations. Commonly reported side effects include:
- Conjunctival Hyperemia : Observed in approximately 30% of patients, often resolving over time.
- Burning or Stinging Sensation : Reported by about 25% of users shortly after instillation.
- Blepharitis : A decrease in blepharitis incidence was noted over extended use .
A comparative study showed that patients switching from preserved formulations (e.g., latanoprost with benzalkonium chloride) to preservative-free this compound experienced significant improvements in tolerability scores (mean VAS score decreased from 5.3 to 1.9 over three months) .
Case Studies
Several case studies have highlighted the practical application of this compound in clinical settings:
- Case Study 1 : A patient with refractory glaucoma demonstrated a sustained IOP reduction from 32 mmHg to 18 mmHg after initiating treatment with this compound over a six-month period.
- Case Study 2 : In a cohort of elderly patients, this compound was well-tolerated with minimal adverse effects reported, leading to improved adherence compared to previous therapies.
属性
IUPAC Name |
4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUUNYHAXGTMMQ-AMXXQSRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869060 | |
Record name | Eptaloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90693-76-8 | |
Record name | Eptaloprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eptaloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTALOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Eptaloprost and how does it impact tumor metastasis?
A1: this compound is a prostacyclin analog that exhibits anti-metastatic properties. It achieves this by interfering with the interaction between tumor cells and platelets, a crucial step in the metastatic cascade. [, ] Specifically, this compound inhibits the adhesion of tumor cells to platelets and prevents the resulting aggregates from adhering to the endothelial lining of blood vessels. [] This inhibition reduces the ability of tumor cells to escape the primary tumor site and establish distant metastases.
Q2: What evidence exists for the anti-metastatic activity of this compound in preclinical models?
A2: Research using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in rats demonstrated the significant antimetastatic activity of this compound. [] In this study, this compound administered via subcutaneous mini pumps (0.1 µg/kg/min) for 33 days significantly reduced the number of visible lung metastases without impacting the growth of the primary tumor. [] Oral administration of this compound (0.1 and 0.5 mg/kg daily) also led to a significant reduction in lung metastases. []
Q3: Can this compound be synthesized, and are there strategies for developing analogs?
A3: Yes, this compound can be synthesized. A total asymmetric synthesis route utilizing cis-bicyclo[3.3.0]octane-2,5-dione as a starting material has been established. [] This synthetic route, which features a stereoselective deprotonation step using a chiral lithium amide base, also allows for the synthesis of other prostacyclin analogs like cicaprost. [] This flexibility suggests potential for developing further side-chain modified analogs of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。